
1,2,3,4-Tetrafluoro-7-phenylacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrafluoro-7-phenylacridine is a fluorinated derivative of acridine, a heterocyclic compound known for its wide range of applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrafluoro-7-phenylacridine typically involves the fluorination of acridine derivatives. One common method is the nucleophilic aromatic substitution reaction, where fluorine atoms are introduced into the acridine ring using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under mild conditions, with the presence of a base to facilitate the substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Tetrafluoro-7-phenylacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of tetrahydroacridine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroacridine derivatives.
Substitution: Amino or thiol-substituted acridine derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrafluoro-7-phenylacridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as a DNA intercalator, which can inhibit the replication of cancer cells.
Medicine: Investigated for its potential use in the treatment of diseases such as cancer and Alzheimer’s disease.
Industry: Utilized in the development of advanced materials with unique photophysical properties.
Wirkmechanismus
The mechanism of action of 1,2,3,4-Tetrafluoro-7-phenylacridine involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound’s fluorine atoms enhance its binding affinity to DNA, making it a potent inhibitor of DNA-related enzymes. This mechanism is particularly relevant in the context of cancer treatment, where the compound can prevent the proliferation of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine: The parent compound, known for its wide range of applications in chemistry and biology.
9-Aminoacridine: A derivative used in the treatment of Alzheimer’s disease.
Proflavine: An acridine derivative with antibacterial properties.
Uniqueness
1,2,3,4-Tetrafluoro-7-phenylacridine is unique due to the presence of four fluorine atoms, which significantly enhance its chemical stability and biological activity compared to other acridine derivatives. This makes it a valuable compound for scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
643032-43-3 |
|---|---|
Molekularformel |
C19H9F4N |
Molekulargewicht |
327.3 g/mol |
IUPAC-Name |
1,2,3,4-tetrafluoro-7-phenylacridine |
InChI |
InChI=1S/C19H9F4N/c20-15-13-9-12-8-11(10-4-2-1-3-5-10)6-7-14(12)24-19(13)18(23)17(22)16(15)21/h1-9H |
InChI-Schlüssel |
ZXCAARPAVIECAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=CC4=C(C(=C(C(=C4F)F)F)F)N=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Rel-(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine](/img/structure/B12933196.png)
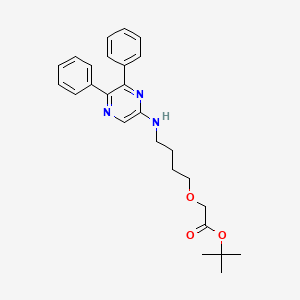
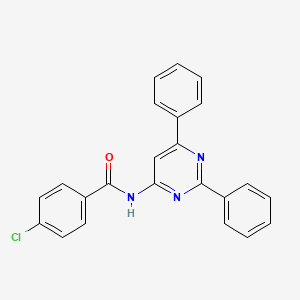
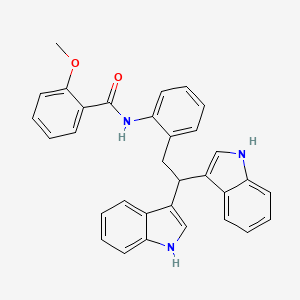
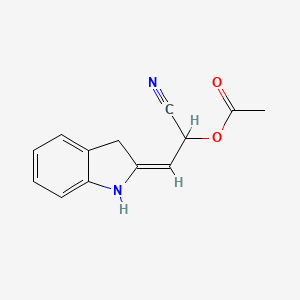

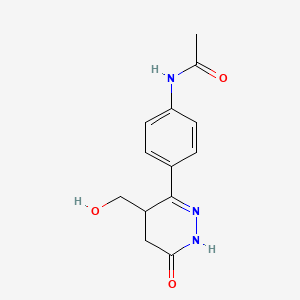
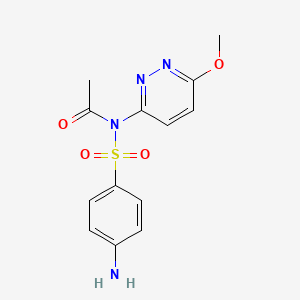


![10-[(3-aminophenyl)methyl]-7-methyl-4-methylsulfanyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B12933248.png)

![7-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B12933267.png)
